molecular formula C17H21N3O4S2 B2861978 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034334-72-8

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2861978
CAS No.: 2034334-72-8
M. Wt: 395.49
InChI Key: DCVXVJKRQOEOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-imidazole-4-sulfonamide core substituted with a 2-isopropyl-1-methyl group, coupled to a hydroxyethyl bridge bearing furan-2-yl and thiophen-2-yl moieties. The imidazole ring provides a rigid aromatic scaffold, while the sulfonamide group enhances hydrogen-bonding capacity. The furan and thiophene substituents introduce electron-rich heteroaromatic systems, which may influence pharmacokinetic properties or target interactions. Synthesis likely involves multi-step nucleophilic substitutions and cyclization, as seen in analogous imidazole derivatives .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-12(2)16-19-15(10-20(16)3)26(22,23)18-11-17(21,13-6-4-8-24-13)14-7-5-9-25-14/h4-10,12,18,21H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVXVJKRQOEOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique structural features, including a furan ring, thiophene rings, and an imidazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The compound's chemical structure can be represented as follows:

C15H17N3O6S\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{6}\text{S}

This structure includes functional groups that may contribute to its biological activity, such as sulfonamide and hydroxyl groups.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of imidazole have shown efficacy against Staphylococcus aureus and Escherichia coli .
  • Antiviral Potential : The presence of heterocyclic rings such as furan and thiophene is associated with antiviral activity. Studies on related compounds have shown inhibition of viral polymerases, suggesting that the target compound may possess similar properties .
  • CNS Activity : Compounds with imidazole frameworks have been linked to central nervous system (CNS) activity. This includes modulation of neurotransmitter systems and potential neuroprotective effects .

The biological activity of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. For example:

  • Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase or other enzyme classes, leading to altered metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting anxiolytic or antidepressant effects.

Antimicrobial Studies

In a comparative study, derivatives of imidazole with similar structural features were tested for their antibacterial properties. The results indicated that certain modifications increased potency against S. aureus with IC50 values ranging from 10 µM to 300 µM .

Antiviral Activity

A study focused on N-Heterocycles reported that compounds exhibiting furan and thiophene functionalities showed greater antiviral activity than standard treatments like ribavirin. Specifically, some derivatives inhibited HCV NS5B polymerase with IC50 values below 35 µM .

CNS Activity

Research on CNS-active compounds revealed that imidazole derivatives could induce apoptosis through mitochondrial pathways. The activation of caspases was noted in cell lines treated with these compounds, indicating potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50/EC50 ValuesReference
Imidazole Derivative AAntibacterial10 µM (S. aureus)
Imidazole Derivative BAntiviral (HCV)32 µM (NS5B)
Imidazole Derivative CCNS Activity120 µM (apoptosis induction)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide-Imidazole Cores

Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) :

  • Key Differences: Cyazofamid has a chloro-cyano-p-tolyl substitution on the imidazole, whereas the target compound replaces these with 2-isopropyl-1-methyl and hydroxyethyl-linked furan/thiophene groups.
  • Functional Implications: The cyano and p-tolyl groups in cyazofamid enhance electrophilicity and lipophilicity, critical for fungicidal activity. In contrast, the target’s furan/thiophene groups may improve π-π stacking with biological targets, while the hydroxyethyl bridge could increase solubility.

2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide :

  • Key Differences : This compound replaces the sulfonamide with a thioacetamide group and lacks heteroaromatic substituents like furan/thiophene.
  • Functional Implications : The thioacetamide linker may reduce metabolic stability compared to sulfonamides, while the absence of heterocycles limits electronic diversity.

Heteroaromatic Substitution Patterns

4,5-Diphenyl-2-(Furan-2-yl)-1H-Imidazole and 4,5-Diphenyl-2-(Thiophen-2-yl)-1H-Imidazole :

  • Key Differences : These derivatives lack the sulfonamide group and hydroxyethyl bridge but share furan/thiophene substitutions on the imidazole.
  • The target compound’s dual furan/thiophene system may synergize electronic effects (e.g., furan’s oxygen vs. thiophene’s sulfur) for enhanced target affinity.

Triazole-Based Sulfonamides

5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones :

  • Key Differences : These compounds replace the imidazole core with a triazole ring and feature a thione group instead of sulfonamide.
  • Functional Implications : Triazoles are less basic than imidazoles, altering pH-dependent solubility. The thione group may confer redox activity absent in the target compound.

Physicochemical and Spectral Comparisons

Property Target Compound Cyazofamid 4,5-Diphenyl-2-(Furan-2-yl)-1H-Imidazole
Core Structure 1H-Imidazole-4-sulfonamide 1H-Imidazole-1-sulfonamide 1H-Imidazole
Key Substituents Furan-2-yl, thiophen-2-yl, hydroxyethyl Cyano, p-tolyl, chloro Furan-2-yl, diphenyl
Spectral Markers (IR) S=O (1240–1300 cm⁻¹), NH (~3300 cm⁻¹) S=O (~1250 cm⁻¹), CN (~2250 cm⁻¹) C=S (1247–1255 cm⁻¹)
Lipophilicity (LogP)* Moderate (hydroxyethyl enhances polarity) High (cyano, p-tolyl) High (diphenyl)

*Predicted based on substituent effects.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s hydroxyethyl bridge and dual heteroaromatic groups necessitate precise stoichiometry and protection/deprotection strategies, as seen in triazole-thione syntheses .
  • Bioactivity Potential: The sulfonamide group and heterocycles align with known antifungal/anti-inflammatory agents , though activity data for the target compound are unavailable.
  • Stability: The hydroxyethyl group may confer susceptibility to oxidative degradation compared to cyazofamid’s stable chloro-cyano system.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including condensation of furan/thiophene derivatives with aldehydes/ketones, followed by sulfonamide formation and functionalization of the imidazole core. Key steps include:

  • Oxidation of thiophene using hydrogen peroxide or m-chloroperbenzoic acid to modulate electrophilicity.
  • Reduction of furan with sodium borohydride to stabilize the hydroxyl group.
  • Substitution reactions on the imidazole ring using Lewis acids (e.g., AlCl₃) to introduce isopropyl and methyl groups.
    Optimal yields (~60–75%) are achieved under inert atmospheres with strict pH control (pH 6–7) to prevent side reactions .

Advanced: How can structural analogs (e.g., PNU-106893) inform structure-activity relationships (SAR) for this compound’s biological activity?

The imidazole-4-sulfonamide moiety is critical for binding to targets like acyl-CoA:cholesterol acyltransferase (ACAT), as seen in analogs such as PNU-106893. Modifications to the thiophene or furan rings alter hydrophobicity and electronic properties, affecting potency. For example:

  • Thiophene oxidation to sulfoxides increases polarity, reducing membrane permeability but enhancing target specificity.
  • Furan substitution with electron-withdrawing groups improves metabolic stability.
    Comparative SAR studies using in vitro ACAT inhibition assays and molecular docking can validate these hypotheses .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions on imidazole, furan, and thiophene rings (e.g., δ 7.2–8.1 ppm for aromatic protons).
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (C₁₅H₁₃N₃O₃S₂, 319.4 g/mol) with <2 ppm error.
  • HPLC-PDA: Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can contradictory in vitro vs. in vivo efficacy data (e.g., hypocholesterolemic effects) be resolved?

Discrepancies may arise from differences in metabolic stability or off-target effects. Strategies include:

  • Metabolite profiling (LC-MS/MS) to identify active/inactive derivatives.
  • Pharmacokinetic studies measuring bioavailability and tissue distribution in rodent models.
  • Knockout models (e.g., ACAT-deficient mice) to confirm target engagement .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility: Moderately polar (logP ~2.5); soluble in DMSO, ethanol, and acetone but insoluble in water.
  • Stability: Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in anhydrous environments to prevent hydrolysis of the sulfonamide group .

Advanced: What computational methods are suitable for predicting off-target interactions or toxicity?

  • Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes to assess metabolic pathways.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic biomolecules.
  • ToxCast Database Screening: Identify potential cytotoxicity or genotoxicity alerts via high-throughput in silico profiling .

Basic: How does the compound’s stereochemistry influence its biological activity?

The hydroxy group at the C2 position creates a chiral center. Enantiomeric resolution (e.g., chiral HPLC) is required to isolate active stereoisomers. Preliminary data suggest the (R)-enantiomer exhibits 3-fold higher ACAT inhibition than the (S)-form due to better fit in the enzyme’s hydrophobic pocket .

Advanced: What strategies can mitigate synthetic challenges in scaling up production (e.g., low yields in imidazole functionalization)?

  • Microwave-Assisted Synthesis: Reduces reaction times (from 24h to 2h) and improves imidazole substitution yields by 20%.
  • Flow Chemistry: Enhances heat/mass transfer for exothermic steps (e.g., thiophene oxidation).
  • Protecting Groups: Use tert-butyldimethylsilyl (TBS) to shield the hydroxyl group during sulfonamide formation .

Basic: What in vitro assays are recommended for preliminary evaluation of therapeutic potential?

  • ACAT Inhibition Assay: Measure cholesterol esterification in macrophage-derived foam cells.
  • Antimicrobial Susceptibility Testing: Broth microdilution (MIC ≤16 µg/mL indicates activity against Gram-positive pathogens).
  • Cytotoxicity Screening: MTT assay on HepG2 cells to rule out hepatotoxicity .

Advanced: How can crystallography or cryo-EM elucidate the compound’s binding mode to its target?

  • X-ray Crystallography: Co-crystallize the compound with ACAT (PDB: 7AE) to resolve binding site interactions (e.g., hydrogen bonding with Arg⁵⁰⁷).
  • Cryo-EM: Map conformational changes in the enzyme’s active site upon ligand binding at near-atomic resolution (3.2 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.